molecular formula C16H25N5O2 B2362079 1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione CAS No. 1105245-07-5

1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2362079
CAS No.: 1105245-07-5
M. Wt: 319.409
InChI Key: ASRVLDJYDSMKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H25N5O2 and its molecular weight is 319.409. The purity is usually 95%.
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Scientific Research Applications

Psychotropic Potential

A novel series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione have been designed as potential 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands. These compounds display psychotropic activity, with certain derivatives showing promising antidepressant-like and anxiolytic-like effects in mouse models, highlighting their potential as new treatments for mental health disorders (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-Inflammatory Properties

Research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives has revealed significant analgesic and anti-inflammatory properties. These compounds have been identified as a new class of analgesic and anti-inflammatory agents, with some showing greater efficacy than acetylic acid in in vivo models, suggesting their potential for further pharmacological evaluation (Zygmunt et al., 2015).

Antioxidant Activity and DNA Cleavage

A microwave-assisted protocol for synthesizing coumarin-purine hybrids has been developed, offering an efficient method for creating 1,3-dimethyl-7-((substituted)-2-oxo-2H-chromen-4-yl)methyl)-1H-purine-2,6(3H,7H)-dione derivatives. These compounds have shown notable in vitro antioxidant activity and DNA cleavage capabilities, with specific derivatives demonstrating exceptional DPPH scavenging activity. This suggests their potential use in the development of antioxidant agents and in the study of DNA interaction mechanisms (Mangasuli et al., 2019).

Metal Complex Formation

Studies have explored the formation of metal complexes with 6-pyrazolylpurine and other purine derivatives, focusing on their potential for creating metal-mediated base pairs in nucleic acids. This research provides insight into the structural aspects of metal interaction with purine bases, offering a foundation for further investigations into metal-mediated molecular recognition and the development of novel biomolecular structures (Sinha et al., 2015).

Properties

IUPAC Name

1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-propylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-5-8-21-12-13(18(3)16(23)19(4)14(12)22)17-15(21)20-9-6-11(2)7-10-20/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRVLDJYDSMKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3CCC(CC3)C)N(C(=O)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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